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Abstract

VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-
Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the
survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical
studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo
models.[2][3] This technical guide provides a comprehensive overview of the currently available
pharmacokinetic data for VTP50469 and its close structural analog, revumenib (SNDX-5613),
to inform ongoing research and drug development efforts. While specific quantitative
pharmacokinetic parameters for VTP50469 are not extensively published, this guide
synthesizes available preclinical and clinical data from analogous compounds to provide a
representative profile.

Introduction to VTP50469

VTP50469 was developed through a structure-based drug design approach to create a potent
and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the
recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression
of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction,
VTP50469 effectively reverses this oncogenic gene expression program, inducing
differentiation and apoptosis in leukemia cells.[1] VTP50469 is a close analog of revumenib
(SNDX-5613), which is currently in clinical development.[2][3]
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Mechanism of Action

VTP50469 competitively binds to a well-defined pocket on the menin protein, the same site that
MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL
complex, leading to the dissociation of this complex from chromatin. The subsequent
downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker
of VTP50469 activity.[1]

Figure 1: Mechanism of Action of VTP50469.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for VTP50469 are not publicly available. However,
the compound is described as orally bioavailable.[1] To provide a representative profile, this
section includes data from other preclinical menin-MLL inhibitors and clinical data from its close
analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in
Mice
The following table summarizes key pharmacokinetic parameters for other orally bioavailable

menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of
VTP50469.

Oral

Compo Dose - Cmax Tmax AUC Bioavail Referen
oute

und (mglkg) (uM) (h) (uM*h) ability ce

(F%)
MI-463 35 p.o. ~1.5 ~2 ~8 ~45% [4]
MI-503 60 p.o. ~4.5 ~2 ~25 ~75% [4]
MI-3454 100 p.o. ~10 ~2 ~60 77% [5]

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the
cited literature and should be considered approximate.
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Clinical Pharmacokinetics of Revumenib (SNDX-5613)

The clinical pharmacokinetic profile of revumenib, a close analog of VTP50469, provides
valuable insights.

Value (without .
Value (with strong
Parameter strong CYP3A4 o Reference
CYP3A4 inhibitor)

inhibitor)
Half-life (t%2) ~3.6 hours ~7.5 hours [6]
Apparent Clearance

27 L/h 7L/h [6]
(CLIF)
Metabolism Primarily by CYP3A4 Primarily by CYP3A4 [6]
Time to Steady State 2-3 days 2-3 days [6]

Experimental Protocols
In Vivo Efficacy Studies in Patient-Derived Xenograft
(PDX) Models

Objective: To evaluate the anti-leukemic activity of VTP50469 in mouse models engrafted with
human leukemia cells.

Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or
NPM1-mutant leukemia cells from patients.

Dosing Regimens:

o Oral Gavage: VTP50469 is administered twice daily (BID) at doses ranging from 15 to 120
mg/kg.[1]

e Chow Formulation: VTP50469 is mixed into the mouse chow at a concentration of 0.1%,
resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:
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e Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.

» Prolongation of survival.

e Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).
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Figure 2: In Vivo Efficacy Study Workflow.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between VTP50469 plasma concentration and its

biological effect.

Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

Tumors are grown to approximately 250 mms.

Rats are treated with VTP50469 at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined
period (e.g., 4 days).[1]

Plasma samples are collected to determine drug concentration.

Tumor tissue is collected to measure the expression of target genes, such as MEIS1.
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* The plasma IC50 for target gene suppression is calculated by correlating drug concentration
with the level of gene expression inhibition.[1] For VTP50469, the plasma IC50 for MEIS1

suppression was determined to be 109 + 15 nM.[1]
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Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions

VTP50469 is a promising, orally active menin-MLL inhibitor with demonstrated preclinical
efficacy. While detailed pharmacokinetic studies for VTP50469 are not yet in the public domain,
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the available data on its in vivo activity and the clinical pharmacokinetic profile of its close
analog, revumenib, provide a strong foundation for its continued development. Future
publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies
for VTP50469 will be crucial for a complete understanding of its pharmacokinetic profile and for
optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of
CYP3A4 metabolism observed with revumenib are likely to be key considerations for the
clinical development of VTP50469. Further research should also focus on elucidating the full
pharmacokinetic profile in various preclinical species to support the design of first-in-human
clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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